Tyr-pro-otbu

Description

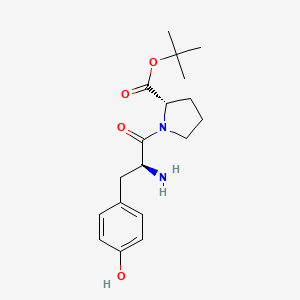

The exact mass of the compound this compound is 334.18925731 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYENTTBACYFCMH-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tyr-Pro-OtBu: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide derivative, Tyrosyl-Proline tert-butyl ester (H-Tyr-Pro-OtBu). This document details its chemical structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores the biological significance of the parent dipeptide, Tyr-Pro, for which Tyr-Pro-OtBu serves as a protected precursor or potential prodrug. This guide is intended for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a dipeptide composed of L-tyrosine and L-proline. The C-terminus of the proline residue is protected by a tert-butyl ester group, while the N-terminus of the tyrosine residue possesses a free amine group.

IUPAC Name: (2S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid tert-butyl ester

Chemical Formula: C18H26N2O4

Molecular Weight: 334.41 g/mol

CAS Number: 84552-63-6

Physicochemical Properties

Quantitative physicochemical data for H-Tyr-Pro-OtBu is not extensively published. The following table summarizes key properties, with some values estimated based on the related compound Boc-Tyr-OtBu.

| Property | Value | Source/Method |

| Molecular Weight | 334.41 g/mol | Calculated |

| XLogP3 | ~1.5 - 2.5 | Estimated |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bond Count | 5 | Calculated |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Synthesis and Experimental Protocols

The synthesis of H-Tyr-Pro-OtBu typically involves two key steps: the coupling of N-terminally protected tyrosine with C-terminally protected proline, followed by the selective deprotection of the N-terminal protecting group. A common N-terminal protecting group used in this process is the tert-butyloxycarbonyl (Boc) group.

Representative Synthesis Workflow

The logical workflow for the synthesis of H-Tyr-Pro-OtBu can be visualized as follows:

Caption: General workflow for the synthesis of H-Tyr-Pro-OtBu.

Detailed Experimental Protocol (Representative Method)

This protocol is a representative method based on standard peptide synthesis techniques.

Materials:

-

N-Boc-L-tyrosine (Boc-Tyr-OH)

-

L-Proline tert-butyl ester hydrochloride (H-Pro-OtBu·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-(Dimethylamino)pyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step 1: Coupling of Boc-Tyr-OH and H-Pro-OtBu

-

To a solution of H-Pro-OtBu·HCl (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

-

Add Boc-Tyr-OH (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. Alternatively, HATU (1.1 eq) can be used as the coupling agent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product, Boc-Tyr-Pro-OtBu, by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: N-terminal Deprotection of Boc-Tyr-Pro-OtBu

-

Dissolve the purified Boc-Tyr-Pro-OtBu (1.0 eq) in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

-

The resulting product is H-Tyr-Pro-OtBu as a TFA salt. This can be further purified by recrystallization or preparative HPLC if necessary. To obtain the free base, the TFA salt can be neutralized with a mild base.

Biological Activity and Signaling Pathways (of the Parent Dipeptide)

While this compound is primarily a synthetic intermediate or a potential prodrug, the biological activity of its deprotected form, the dipeptide Tyr-Pro , has been investigated. The tert-butyl ester group in this compound is expected to be hydrolyzed in vivo by esterases to release the active Tyr-Pro dipeptide.

Potential Biological Effects of Tyr-Pro

-

Cognitive Enhancement: Studies have suggested that Tyr-Pro may have memory-improving effects.

-

Antihypertensive Activity: The Tyr-Pro dipeptide has been shown to exhibit antihypertensive effects.

Proposed Signaling Pathway for Tyr-Pro

The precise signaling pathways for Tyr-Pro are still under investigation. However, preliminary research suggests a potential mechanism related to the cholinergic system, which is crucial for memory and cognitive function. The proposed pathway involves the upregulation of choline acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh).

Caption: Proposed mechanism of action for Tyr-Pro following in vivo conversion from this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool for researchers in several areas:

-

Medicinal Chemistry: As a protected dipeptide, it is a key building block in the synthesis of more complex peptides and peptidomimetics being investigated for various therapeutic applications.

-

Pharmacology: It can be used as a tool compound to study the effects of the Tyr-Pro dipeptide in a more controlled manner, potentially offering improved bioavailability or altered pharmacokinetic properties compared to the unprotected dipeptide.

-

Drug Discovery: The antihypertensive and cognitive-enhancing potential of the parent dipeptide makes this compound and its analogs interesting candidates for further investigation in the development of novel therapeutics for cardiovascular and neurological disorders.

Conclusion

This compound is a chemically protected dipeptide with significant potential as a research tool and a precursor to the biologically active Tyr-Pro. Its synthesis, while requiring standard peptide chemistry techniques, allows for the controlled study of its parent dipeptide. The exploration of the biological activities of Tyr-Pro, particularly its effects on the cardiovascular and central nervous systems, opens avenues for future drug development efforts where this compound could play a crucial role as a synthetic intermediate or a prodrug. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and the detailed molecular mechanisms of action of the Tyr-Pro dipeptide.

References

An In-depth Technical Guide to the Synthesis of H-Tyr-Pro-OtBu Dipeptide

This technical guide provides a comprehensive overview of a robust methodology for the solution-phase synthesis of the dipeptide H-Tyr-Pro-OtBu. The strategy employs the widely utilized Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the N-terminus of tyrosine and a tert-butyl (tBu) group for the protection of the tyrosine side-chain hydroxyl group. The C-terminus of proline is protected as a tert-butyl ester (OtBu).

The synthesis involves a two-step process: the coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu to form the protected dipeptide, followed by the selective deprotection of the Fmoc group to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the solution-phase synthesis of H-Tyr-Pro-OtBu. These values are based on established protocols for similar peptide couplings and deprotections.

| Step | Reactant 1 | Reactant 2 | Coupling/Deprotection Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Peptide Coupling | Fmoc-Tyr(tBu)-OH (1.0 equiv) | H-Pro-OtBu·HCl (1.1 equiv) | EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.2 equiv) | Dichloromethane (DCM) | 12-24 h | Room Temperature | 85-95 |

| 2. Fmoc Deprotection | Fmoc-Tyr(tBu)-Pro-OtBu (1.0 equiv) | - | 20% Piperidine in DMF | DMF | 1-2 h | Room Temperature | 90-98 |

Experimental Protocols

Step 1: Synthesis of Fmoc-Tyr(tBu)-Pro-OtBu (Peptide Coupling)

This procedure details the coupling of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) with L-proline tert-butyl ester hydrochloride (H-Pro-OtBu·HCl) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling activators, and diisopropylethylamine (DIPEA) as a base.

Materials:

-

Fmoc-Tyr(tBu)-OH

-

H-Pro-OtBu·HCl

-

EDC·HCl

-

HOBt

-

DIPEA

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Fmoc-Tyr(tBu)-OH (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM, add H-Pro-OtBu·HCl (1.1 equivalents) and DIPEA (2.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Fmoc-Tyr(tBu)-Pro-OtBu by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of H-Tyr-Pro-OtBu (Fmoc Deprotection)

This protocol describes the selective removal of the N-terminal Fmoc protecting group from the dipeptide using a solution of piperidine in DMF.

Materials:

-

Fmoc-Tyr(tBu)-Pro-OtBu

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether, cold

Procedure:

-

Dissolve the purified Fmoc-Tyr(tBu)-Pro-OtBu (1.0 equivalent) in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

-

Co-evaporate the residue with toluene or DCM to remove residual piperidine.

-

Triturate the resulting oil or solid with cold diethyl ether to precipitate the product.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, H-Tyr-Pro-OtBu.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the synthesis of H-Tyr-Pro-OtBu.

Caption: Chemical reaction pathway for the synthesis of H-Tyr-Pro-OtBu.

Caption: Experimental workflow for the synthesis of H-Tyr-Pro-OtBu.

The Strategic Application of Tyr-Pro-OtBu in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, a cornerstone of modern drug discovery and biomedical research, continually seeks methodologies that enhance efficiency, purity, and yield. The use of pre-formed dipeptide building blocks represents a significant strategic advantage in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the mechanism of action and practical application of the Tyr-Pro-OtBu dipeptide synthon, a valuable tool for overcoming common challenges in the assembly of peptide chains.

The Rationale for Dipeptide Synthons in SPPS

The stepwise addition of single amino acids in SPPS, while foundational, can be fraught with challenges such as incomplete coupling reactions and the formation of side products. The incorporation of dipeptide building blocks, such as those involving proline, offers several advantages. Proline's unique cyclic structure can lead to the formation of diketopiperazines, a common side reaction that truncates the growing peptide chain. By introducing a Tyr-Pro dipeptide unit, this undesirable cyclization at the dipeptide stage is effectively bypassed.

Furthermore, the coupling of an amino acid to a resin-bound proline can be sterically hindered, leading to lower yields. The use of a pre-formed Tyr-Pro dipeptide circumvents this difficult coupling step, thereby improving the overall efficiency of the synthesis.

The Role of Protecting Groups: A Focus on OtBu

In the context of this compound, the tert-butyl (OtBu) group serves as a C-terminal protecting group for the proline residue. This protection is crucial for several reasons:

-

Prevention of Unwanted Reactions: The OtBu group masks the carboxylic acid functionality of proline, preventing it from participating in unintended side reactions during the subsequent coupling of the dipeptide to the growing peptide chain.

-

Enhanced Solubility: The bulky and hydrophobic nature of the t-butyl group can improve the solubility of the protected dipeptide in the organic solvents commonly used in SPPS.

-

Orthogonality: The OtBu group is acid-labile and can be removed under conditions that are orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is typically used for the N-terminus of the tyrosine in the dipeptide (i.e., Fmoc-Tyr(tBu)-Pro-OH). This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in SPPS, allowing for selective deprotection steps.

Mechanism of Action in Peptide Synthesis

The incorporation of a this compound building block into a growing peptide chain follows the standard procedures of SPPS. The general workflow is outlined below.

// Nodes Resin [label="Resin-Bound Peptide\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dipeptide [label="Fmoc-Tyr(tBu)-Pro-OH\n(Dipeptide Synthon)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., HBTU/DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing1 [label="Washing", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CoupledPeptide [label="Resin-Bound Peptide\n+ Dipeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; FmocDeprotection [label="Fmoc Deprotection\n(e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing2 [label="Washing", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ElongatedPeptide [label="Elongated Peptide\n(Free N-terminus for next cycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Final Cleavage\n& Deprotection (TFA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="Purified Peptide", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Resin -> Coupling; Dipeptide -> Coupling; Coupling -> Washing1; Wasting1 -> CoupledPeptide; CoupledPeptide -> FmocDeprotection; FmocDeprotection -> Washing2; Wasting2 -> ElongatedPeptide; ElongatedPeptide -> Cleavage [label="After final cycle"]; Cleavage -> FinalPeptide; } . Caption: Workflow for incorporating a dipeptide synthon in SPPS.

The mechanism involves the activation of the free carboxyl group of the Fmoc-Tyr(tBu)-Pro-OH dipeptide, typically using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated dipeptide then reacts with the free N-terminus of the resin-bound peptide chain, forming a new peptide bond.

Experimental Protocols

Synthesis of Fmoc-Tyr(tBu)-Pro-OH

The synthesis of the dipeptide building block is a prerequisite for its use in SPPS. A common approach involves the solution-phase coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu.

Materials:

-

Fmoc-Tyr(tBu)-OH

-

H-Pro-OtBu·HCl

-

HBTU (1.05 eq)

-

HOBt (1.05 eq)

-

DIPEA (2.5 eq)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Fmoc-Tyr(tBu)-OH, HBTU, and HOBt in a minimal amount of DMF.

-

In a separate flask, dissolve H-Pro-OtBu·HCl in DCM and add DIPEA. Stir for 10 minutes.

-

Add the solution from step 2 to the solution from step 1 and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Tyr(tBu)-Pro-OtBu.

-

The C-terminal OtBu group is then cleaved using trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) to yield the desired Fmoc-Tyr(tBu)-Pro-OH.

Incorporation of Fmoc-Tyr(tBu)-Pro-OH in SPPS

Materials:

-

Resin-bound peptide with a free N-terminus

-

Fmoc-Tyr(tBu)-Pro-OH (3 eq)

-

HBTU (2.9 eq)

-

DIPEA (6 eq)

-

DMF

Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vessel, pre-activate the Fmoc-Tyr(tBu)-Pro-OH by dissolving it with HBTU in DMF and adding DIPEA. Allow the activation to proceed for 2-5 minutes.

-

Drain the DMF from the swollen resin and add the activated dipeptide solution.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Upon completion, drain the reaction mixture and wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Proceed to the Fmoc deprotection of the N-terminal of the newly added tyrosine residue to continue the peptide chain elongation.

Data Presentation: Quantitative Advantages

The use of dipeptide building blocks generally leads to improved synthesis outcomes. The following table summarizes typical, though sequence-dependent, quantitative improvements observed when using a dipeptide synthon like this compound compared to a stepwise addition approach.

| Parameter | Stepwise Addition (Pro then Tyr) | Dipeptide Addition (Tyr-Pro) |

| Coupling Efficiency (Proline) | 85-95% | N/A |

| Coupling Efficiency (Tyrosine) | 90-98% | >99% |

| Diketopiperazine Formation | 5-15% | <1% |

| Overall Crude Purity | 70-85% | 85-95% |

| Final Yield of Purified Peptide | Lower | Higher |

Logical Relationships in SPPS with Dipeptides

The decision to use a dipeptide synthon is based on a logical workflow aimed at optimizing the synthesis strategy.

// Nodes Start [label="Peptide Sequence Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckProline [label="Contains Proline at N+1 position?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDifficultCoupling [label="Known difficult coupling\nto preceding residue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseDipeptide [label="Utilize Tyr-Pro Dipeptide Synthon", fillcolor="#34A853", fontcolor="#FFFFFF"]; StepwiseAddition [label="Standard Stepwise Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckProline; CheckProline -> UseDipeptide [label="Yes"]; CheckProline -> CheckDifficultCoupling [label="No"]; CheckDifficultCoupling -> UseDipeptide [label="Yes"]; CheckDifficultCoupling -> StepwiseAddition [label="No"]; } . Caption: Decision tree for employing a Tyr-Pro dipeptide synthon.

Conclusion

The use of this compound as a dipeptide building block in solid-phase peptide synthesis offers a robust strategy to mitigate common synthetic challenges, particularly the prevention of diketopiperazine formation and overcoming difficult coupling steps involving proline. This approach leads to higher coupling efficiencies, improved crude peptide purity, and ultimately, a greater yield of the desired final product. For researchers and professionals in drug development, the adoption of such advanced synthetic methodologies is crucial for the efficient and reliable production of complex and therapeutically relevant peptides.

Spectroscopic and Mass Spectrometric Characterization of Tyr-Pro-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the dipeptide L-Tyrosyl-L-proline tert-butyl ester (Tyr-Pro-OtBu). This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for their acquisition, and presents visual workflows to facilitate understanding.

Spectroscopic and Mass Spectrometric Data

The following tables summarize the expected quantitative data for this compound based on the analysis of its constituent amino acids and general principles of peptide spectroscopy.

Table 1: Expected ¹H NMR Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | d | 2H | Tyrosine (aromatic, ortho to OH) |

| ~6.75 | d | 2H | Tyrosine (aromatic, meta to OH) |

| ~4.60 | dd | 1H | Tyrosine (α-CH) |

| ~4.40 | t | 1H | Proline (α-CH) |

| ~3.50 | m | 2H | Proline (δ-CH₂) |

| ~3.00 | dd | 1H | Tyrosine (β-CH₂) |

| ~2.85 | dd | 1H | Tyrosine (β-CH₂) |

| ~2.20 | m | 1H | Proline (β-CH₂) |

| ~1.95 | m | 3H | Proline (γ-CH₂ and β'-CH₂) |

| 1.45 | s | 9H | tert-Butyl (CH₃) |

Table 2: Expected ¹³C NMR Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | Proline (C=O) |

| ~171.0 | Tyrosine (C=O) |

| ~155.0 | Tyrosine (aromatic, C-OH) |

| ~130.5 | Tyrosine (aromatic, ortho to OH) |

| ~128.0 | Tyrosine (aromatic, C-CH₂) |

| ~115.5 | Tyrosine (aromatic, meta to OH) |

| ~81.0 | tert-Butyl (quaternary C) |

| ~60.0 | Proline (α-CH) |

| ~55.0 | Tyrosine (α-CH) |

| ~47.0 | Proline (δ-CH₂) |

| ~37.0 | Tyrosine (β-CH₂) |

| ~30.0 | Proline (β-CH₂) |

| ~28.0 | tert-Butyl (CH₃) |

| ~25.0 | Proline (γ-CH₂) |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 334.41 g/mol |

| Expected [M+H]⁺ | 335.1965 |

| Expected [M+Na]⁺ | 357.1784 |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and Mass Spec data for this compound are provided below. These protocols are based on standard laboratory practices for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

400 MHz NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Materials and Equipment:

-

This compound sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid.

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar compound or through direct infusion of the sample.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

-

-

Data Analysis:

-

Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).

-

Compare the observed m/z values with the theoretically calculated values for the expected elemental formula.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and Mass Spectrometry analysis of this compound.

Caption: Workflow for NMR spectroscopic analysis of this compound.

Caption: Workflow for ESI-Mass Spectrometry analysis of this compound.

Navigating the Physicochemical Landscape of Tyr-Pro-OtBu: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyr-Pro-OtBu, or L-Tyrosyl-L-proline tert-butyl ester, represents a fundamental building block in peptide synthesis and drug discovery. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability over time. Understanding these characteristics is paramount for researchers in designing synthetic routes, formulating therapeutic candidates, and ensuring the integrity of experimental results.

This technical guide provides a comprehensive overview of the factors governing the solubility and stability of this compound. While specific experimental data for this dipeptide is not extensively available in public literature, this document extrapolates from the known properties of its constituent amino acids—tyrosine and proline—and the chemical behavior of the tert-butyl ester protecting group. Furthermore, it outlines detailed, generalized experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

According to IUPAC nomenclature, peptides are named starting from the N-terminal amino acid to the C-terminal amino acid.[1][2][3] In this compound, Tyrosine (Tyr) is the N-terminal residue and Proline (Pro) is the C-terminal residue. The "-OtBu" signifies that the carboxyl group of proline is protected as a tert-butyl ester.[4][5]

I. Solubility Profile of this compound

The solubility of a peptide is a critical parameter that influences its handling, reactivity, and bioavailability. It is primarily dictated by the polarity of the peptide, which is a composite of the individual properties of its amino acid residues and any modifying groups.[6]

Theoretical Solubility Assessment

A preliminary assessment of this compound's solubility can be made by analyzing its structure:

-

Tyrosine (Tyr): Contains a large, hydrophobic aromatic ring, but also a polar hydroxyl group. Its overall character is hydrophobic.[7]

-

Proline (Pro): A unique cyclic amino acid with a nonpolar, aliphatic side chain, contributing to the hydrophobicity of the peptide.[8][9][10]

-

tert-Butyl Ester (-OtBu): The tert-butyl group is a bulky, nonpolar alkyl group that significantly increases the hydrophobicity of the molecule and masks the charge of the C-terminal carboxylate.[4][11]

Based on this composition, This compound is predicted to be a hydrophobic and largely uncharged dipeptide .[12] Therefore, its solubility is expected to be low in aqueous solutions and significantly higher in organic solvents.

General Solubility Guidelines for this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Low | The hydrophobic nature of the tyrosine and proline side chains, coupled with the nonpolar tert-butyl ester, will likely lead to poor solvation in water. |

| Polar Aprotic Solvents | High | Solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules, including hydrophobic peptides.[6][12][13][14] |

| Alcohols | Moderate to High | Methanol, ethanol, and isopropanol can be effective solvents, with solubility likely increasing with the alkyl chain length of the alcohol. Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are particularly effective for dissolving sparingly-soluble peptides.[13] |

| Chlorinated Solvents | Moderate to High | Dichloromethane (DCM) and chloroform are good solvents for protected peptides and can be useful for reactions and purification.[13] |

| Ethers | Low to Moderate | Diethyl ether and Tetrahydrofuran (THF) may have limited success in dissolving this dipeptide due to its polarity. |

II. Stability Profile of this compound

The stability of this compound is crucial for its storage, handling, and application. Degradation can lead to the formation of impurities, loss of activity, and unreliable experimental outcomes. The primary points of lability in the molecule are the peptide bond and the tert-butyl ester linkage.

Factors Influencing Stability

-

pH: The stability of both the peptide bond and the ester group is highly pH-dependent.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Enzymatic Degradation: In biological systems, peptidases can cleave the Tyr-Pro bond.

-

Oxidation: The tyrosine residue can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.

Potential Degradation Pathways

-

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., neat trifluoroacetic acid), the tert-butyl ester is readily cleaved to yield the free carboxylic acid (Tyr-Pro) and isobutylene gas.[4] This is a common deprotection strategy in peptide synthesis.[4][15] The peptide bond can also be hydrolyzed under harsh acidic conditions, though this typically requires prolonged heating.

-

Base-Catalyzed Hydrolysis and Racemization: In basic solutions, the tert-butyl ester can be saponified, although it is generally more resistant to base-catalyzed hydrolysis than simpler alkyl esters. More significantly, basic conditions can promote racemization at the alpha-carbon of the amino acid residues.

-

Diketopiperazine Formation: Dipeptide esters are prone to intramolecular cyclization to form diketopiperazines (DKP). This is a common degradation pathway, especially at neutral to slightly basic pH and in solutions with low water content. The formation of cyclo(Tyr-Pro) would result in the loss of the tert-butyl group.

-

Oxidation of Tyrosine: The phenol side chain of tyrosine can be oxidized to form various products, which can impact the peptide's properties and biological activity.

The presence of a proline residue can confer some resistance to enzymatic degradation by certain peptidases.[16][17][18][19] The rigid structure of proline can hinder the access of enzymes to the peptide bond.[9][20]

III. Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol 1: Solubility Determination using the Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.[21]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mg to 1 mL of solvent in a sealed vial).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[22]

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

-

Quantification of Solubilized Peptide:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (at the absorbance maximum of the tyrosine chromophore, ~274 nm).

-

Prepare a calibration curve using standards of known this compound concentration to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

-

Caption: Workflow for Solubility Determination

Protocol 2: Stability Assessment using HPLC-Based Assay

This protocol monitors the degradation of this compound over time under specific conditions.[23][24][25]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into multiple sealed vials to be stored under the desired test conditions (e.g., different temperatures, pH values).

-

-

Incubation:

-

Store the vials under the specified conditions.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

-

-

HPLC Analysis:

-

Inject an appropriate volume of the sample from the vial directly onto a reverse-phase HPLC system.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the intact this compound from any degradation products.[26]

-

Monitor the elution profile using a UV detector.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining this compound (relative to the t=0 sample) against time.

-

From this plot, the degradation rate and half-life (t½) of the dipeptide under the tested conditions can be determined.

-

The appearance of new peaks in the chromatogram indicates the formation of degradation products, which can be further characterized by mass spectrometry (LC-MS).

-

Caption: Workflow for HPLC-Based Stability Assessment

Caption: Potential Degradation Pathways

IV. Conclusion

While specific quantitative data for the solubility and stability of this compound are not readily found in the surveyed literature, a strong theoretical framework based on the properties of its constituent parts allows for reliable predictions of its behavior. This dipeptide is anticipated to be hydrophobic, with good solubility in polar aprotic and other organic solvents, and limited solubility in aqueous media. Its stability is contingent on factors such as pH and temperature, with potential degradation pathways including ester hydrolysis, diketopiperazine formation, and oxidation.

For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust starting point for empirically determining the precise solubility and stability parameters of this compound in their specific solvent systems and experimental conditions. Such data is indispensable for the successful application of this dipeptide in synthesis, formulation, and biological assays.

References

- 1. Amino Acids and Peptides Home Page [iupac.qmul.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peptide - Wikipedia [en.wikipedia.org]

- 4. Bot Detection [iris-biotech.de]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Amino Acids - Proline [biology.arizona.edu]

- 9. Proline - Wikipedia [en.wikipedia.org]

- 10. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. jpt.com [jpt.com]

- 13. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tandfonline.com [tandfonline.com]

- 26. hplc.eu [hplc.eu]

Tyr-pro-otbu CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protected dipeptide commonly referred to as Tyr-pro-otbu, identified as Boc-Tyr(tBu)-Pro-OH. This document details its chemical properties, a comprehensive synthesis protocol, and discusses its potential applications in research and drug development based on the known biological activities of its core dipeptide structure.

Physicochemical Data

The quantitative properties of Boc-Tyr(tBu)-Pro-OH are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 289910-65-2 |

| Molecular Formula | C₂₃H₃₄N₂O₆ |

| Molecular Weight | 434.53 g/mol |

Synthesis and Experimental Protocols

The synthesis of Boc-Tyr(tBu)-Pro-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of an N-terminally protected Tyrosine derivative, Boc-Tyr(tBu)-OH, with a C-terminally unprotected Proline. The following is a detailed methodology for this synthesis.

Solution-Phase Synthesis of Boc-Tyr(tBu)-Pro-OH

This protocol outlines the coupling of Boc-L-Tyr(tBu)-OH with L-Proline.

Materials:

-

Boc-L-Tyr(tBu)-OH

-

L-Proline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-Proline (1.0 equivalent) in a minimal amount of water, and then add N,N-Dimethylformamide (DMF). In a separate flask, dissolve Boc-L-Tyr(tBu)-OH (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF.

-

Activation: Cool the Boc-L-Tyr(tBu)-OH solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to this solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Add the L-Proline solution to the activated Boc-L-Tyr(tBu)-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude Boc-Tyr(tBu)-Pro-OH by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the solution-phase synthesis of Boc-Tyr(tBu)-Pro-OH.

Caption: Solution-phase synthesis workflow for Boc-Tyr(tBu)-Pro-OH.

Potential Applications in Drug Development and Research

While specific biological activities for the protected dipeptide Boc-Tyr(tBu)-Pro-OH are not extensively documented, the core unprotected dipeptide, Tyr-Pro, has been investigated for its potential therapeutic effects. Research suggests that Tyr-Pro dipeptides may possess antioxidant properties. Dipeptides containing Tyrosine and Tryptophan, particularly with these residues at the N-terminus, have been shown to be effective free radical scavengers.

Furthermore, studies on the parent dipeptide Tyr-Pro have explored its potential in neuroscience. Given these preliminary findings on the unprotected form, Boc-Tyr(tBu)-Pro-OH serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics for drug discovery efforts targeting oxidative stress-related diseases and neurological disorders. Its protected nature allows for its incorporation into larger peptide sequences through solid-phase peptide synthesis (SPPS), enabling the development of novel therapeutic candidates.

As a building block in peptide synthesis, Boc-Tyr(tBu)-Pro-OH is valuable for introducing a Tyr-Pro motif into a peptide chain. The Boc and tBu protecting groups can be selectively removed under specific acidic conditions, allowing for further modifications and the controlled synthesis of complex peptide structures.

Due to the absence of specific signaling pathway information for Boc-Tyr(tBu)-Pro-OH, a signaling pathway diagram is not included. The primary role of this compound is as a synthetic building block, and its biological effects are typically studied after deprotection and incorporation into a larger, biologically active peptide.

An In-depth Technical Guide on the Synthesis and Potential Biological Significance of Tyr-Pro-OtBu

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tyr-Pro-OtBu and its Constituent Amino Acids

The dipeptide this compound is composed of a tyrosine residue and a proline residue. In this particular configuration, the C-terminus of the tyrosine is linked to the N-terminus of the proline. The "OtBu" signifies that the carboxyl group of the proline is protected by a tert-butyl ester. While not explicitly stated in the name, for a standard peptide synthesis, the side chain of tyrosine would also typically be protected, often with a tert-butyl (tBu) group, to prevent unwanted side reactions.

The use of protecting groups like tert-butyl is fundamental in peptide synthesis. The tert-butyl group is acid-labile and is commonly used to protect hydroxyl groups (as in tyrosine) and carboxyl groups.[1][2] This strategy, often part of the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach, allows for the selective formation of peptide bonds.[3][4]

L-Tyrosine(tBu)-OH

L-Tyrosine(tBu)-OH is a derivative of the amino acid L-tyrosine where the phenolic hydroxyl group on the side chain is protected by a tert-butyl ether. This protection is crucial during peptide synthesis to prevent acylation of the hydroxyl group.[5] In Fmoc-based SPPS, Fmoc-Tyr(tBu)-OH is a commonly used building block.[6] The tBu group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[1][4]

L-Proline-OtBu

L-Proline tert-butyl ester (H-Pro-OtBu) is a derivative of L-proline where the carboxylic acid is protected as a tert-butyl ester. This protection enhances solubility and stability, making it a valuable building block in both solid-phase and solution-phase peptide synthesis.[3] It serves as a chiral building block and is utilized in the synthesis of pharmaceuticals and agrochemicals.[3]

Quantitative Data of Starting Materials

A summary of the physical and chemical properties of the likely starting materials for the synthesis of this compound is presented below.

| Compound | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |

| L-Proline tert-butyl ester | L-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester | 2812-46-6 | C9H17NO2 | 171.24 | ≥ 98% (HPLC) | Colorless liquid |

| Fmoc-L-Tyr(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine | 71989-38-3 | C34H33NO5 | 547.63 | ≥ 98% | White to off-white powder |

Synthesis of this compound: A Hypothetical Protocol

The synthesis of the dipeptide this compound can be approached through either solution-phase or solid-phase peptide synthesis (SPPS). SPPS is generally preferred for its efficiency and ease of purification.[7] The following is a detailed, hypothetical protocol based on the widely used Fmoc/tBu strategy in SPPS.

Experimental Workflow for Solid-Phase Peptide Synthesis

References

- 1. peptide.com [peptide.com]

- 2. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 4. Bot Detection [iris-biotech.de]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. youtube.com [youtube.com]

The Strategic Imperative of the Tert-Butyl Protecting Group in the Synthesis of Tyr-Pro-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and purity of the target molecule. This technical guide delves into the critical role of the tert-butyl (tBu) protecting group in the synthesis of the dipeptide Tyr-Pro-OtBu. This dipeptide, comprising Tyrosine (Tyr) and Proline (Pro) with a C-terminal tert-butyl ester (OtBu), serves as a valuable building block in the development of novel therapeutics and research tools. The tBu group's unique properties of stability under certain conditions and lability under others make it an indispensable tool in the orthogonal strategy of modern peptide chemistry, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

The Orthogonal Pillar: Understanding the Tert-Butyl Group's Function

The tert-butyl group is a cornerstone of the Fmoc/tBu orthogonal protection strategy in peptide synthesis.[1][2] This strategy relies on the differential stability of protecting groups to specific reagents, allowing for the selective removal of one type of protecting group while others remain intact. In the context of this compound, the tBu group is employed in two key positions:

-

Side-Chain Protection of Tyrosine (Tyr(tBu)) : The phenolic hydroxyl group of the Tyrosine side chain is reactive and can undergo undesirable acylation during peptide coupling steps.[3] The tBu ether linkage provides robust protection against a wide range of reagents, including the basic conditions (typically piperidine in DMF) used for the removal of the N-terminal Fmoc group.[1][3]

-

C-Terminal Carboxyl Protection (Pro-OtBu) : The C-terminal carboxyl group of Proline is protected as a tert-butyl ester. This prevents its participation in unintended coupling reactions and enhances the solubility of the protected amino acid in organic solvents.[2]

The key advantage of the tBu group is its stability to bases and nucleophiles, while being readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This orthogonality with the base-labile Fmoc group is the foundation of the Fmoc/tBu strategy, enabling the stepwise elongation of the peptide chain with minimal side reactions.

Synthesis of this compound: A Representative Solution-Phase Protocol

While solid-phase peptide synthesis (SPPS) is a common method for longer peptides, the synthesis of a dipeptide like this compound can be efficiently performed in solution. The following is a representative protocol for the coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu, followed by the deprotection of the N-terminal Fmoc group and the final cleavage of the tert-butyl protecting groups.

Experimental Protocols

1. Coupling of Fmoc-Tyr(tBu)-OH with H-Pro-OtBu

This step involves the formation of the peptide bond between the two protected amino acid derivatives.

-

Materials:

-

Fmoc-Tyr(tBu)-OH

-

H-Pro-OtBu (Proline tert-butyl ester)

-

Coupling reagent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Solvent (e.g., DMF - N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq.) and HBTU (1.0 eq.) in DMF.

-

Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve H-Pro-OtBu (1.0 eq.) in DMF.

-

Add the solution of H-Pro-OtBu to the activated Fmoc-Tyr(tBu)-OH solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (Fmoc-Tyr(tBu)-Pro-OtBu) by flash column chromatography on silica gel.

-

2. N-Terminal Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the dipeptide.

-

Materials:

-

Fmoc-Tyr(tBu)-Pro-OtBu

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve the purified Fmoc-Tyr(tBu)-Pro-OtBu in DMF.

-

Add the 20% piperidine in DMF solution to the dipeptide solution.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the piperidine and DMF.

-

The resulting product, H-Tyr(tBu)-Pro-OtBu, can be used in the next step without further purification or can be purified by chromatography if necessary.

-

3. Global Deprotection: Cleavage of Tert-Butyl Groups

This final step removes both the Tyrosine side-chain and the C-terminal tert-butyl protecting groups simultaneously.

-

Materials:

-

H-Tyr(tBu)-Pro-OtBu

-

Cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), water, and a scavenger)

-

Scavenger (e.g., Triisopropylsilane (TIS) or thioanisole)

-

Cold diethyl ether

-

-

Procedure:

-

Dissolve the H-Tyr(tBu)-Pro-OtBu in the cleavage cocktail. A common mixture is TFA/H₂O/TIS (95:2.5:2.5, v/v/v).

-

Stir the reaction mixture at room temperature for 2-4 hours. The tert-butyl cation generated during cleavage is scavenged by TIS to prevent side reactions.

-

Monitor the cleavage by HPLC.

-

After completion, concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected peptide (Tyr-Pro-OH) by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.

-

Dry the final peptide product under vacuum.

-

The purity and identity of the final Tyr-Pro dipeptide can be confirmed by HPLC and mass spectrometry.

-

Quantitative Data and Purity Analysis

| Step | Parameter | Typical Value | Analysis Method |

| Coupling | Yield | 85-95% | Gravimetric, HPLC |

| Purity | >95% | HPLC, NMR | |

| Fmoc Deprotection | Yield | >95% (quantitative) | - |

| Purity | - | - | |

| Cleavage | Yield | 80-90% | Gravimetric, HPLC |

| Purity | >98% (after purification) | HPLC, Mass Spectrometry |

Note: Yields and purities are highly dependent on the specific amino acids, coupling reagents, and purification methods employed.

Visualizing the Workflow and Chemical Logic

To better illustrate the strategic use of the tert-butyl protecting group in the synthesis of this compound, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.

Caption: Solution-phase synthesis workflow for Tyr-Pro-OH.

Caption: Orthogonal stability of protecting groups.

Conclusion

The tert-butyl protecting group plays an indispensable and strategic role in the synthesis of this compound. Its robust stability under basic conditions, coupled with its clean and efficient removal under acidic conditions, perfectly complements the base-labile Fmoc protecting group, embodying the elegance and power of orthogonal protection strategies in modern peptide chemistry. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and drug development professionals aiming to synthesize high-purity peptides for their specific applications. The ability to control the reactivity of functional groups through the strategic use of protecting groups like the tert-butyl group will continue to be a critical enabler of innovation in the field of peptide science.

References

Potential Biological Activity of Tyr-Pro-OtBu: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on the biological activity of Tyr-Pro-OtBu were identified in the public domain. This document focuses on the known biological activities of the parent dipeptide, Tyr-Pro (Tyrosine-Proline). The tert-butyl ester (-OtBu) is a common protecting group in peptide synthesis, suggesting this compound is likely a synthetic intermediate or a prodrug. The biological activities described herein pertain to Tyr-Pro and may not be directly extrapolated to its tert-butyl ester derivative without further investigation.

Executive Summary

The dipeptide Tyr-Pro has emerged as a promising bioactive molecule with significant potential in the realm of neuroprotection and cognitive enhancement. This technical guide synthesizes the current understanding of Tyr-Pro's biological activities, with a primary focus on its mechanisms of action in models of neurodegenerative disease, particularly Alzheimer's disease. Furthermore, this document explores its potential role in other physiological processes, including the regulation of the renin-angiotensin system. Detailed experimental protocols and quantitative data from preclinical studies are presented to provide a comprehensive resource for researchers in drug discovery and development.

Neuroprotective and Cognitive-Enhancing Effects

Preclinical studies have demonstrated the ability of Tyr-Pro to cross the blood-brain barrier and exert neuroprotective effects, leading to improvements in cognitive function.

Mechanism of Action in Alzheimer's Disease Models

Research indicates that Tyr-Pro may mitigate the pathology of Alzheimer's disease through a multi-faceted approach involving the reduction of amyloid-beta (Aβ) plaques and the modulation of key enzymes involved in Aβ metabolism.[1][2]

-

Amyloid-Beta (Aβ) Reduction: Oral administration of Tyr-Pro has been shown to decrease the accumulation of Aβ in the hippocampus and cortex of mouse models of Alzheimer's disease.[1]

-

Modulation of Beta-Secretase 1 (BACE1) and Insulin-Degrading Enzyme (IDE): The reduction in Aβ levels is attributed to the downregulation of BACE1, an enzyme that initiates the production of Aβ, and the significant upregulation of IDE, an enzyme responsible for the degradation of Aβ.[1][3]

Signaling Pathways

The neuroprotective effects of Tyr-Pro are potentially mediated through the activation of the Adiponectin Receptor 1 (AdipoR1) and the subsequent activation of AMP-activated protein kinase (AMPK).[1] This signaling cascade is implicated in various cellular processes, including the regulation of energy metabolism and cellular stress responses.

References

Methodological & Application

Application Notes and Protocols for Tyr(Pro-OtBu) in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of "difficult sequences," particularly those prone to aggregation, presents a significant challenge, often leading to low yields and purity. Aggregation of the growing peptide chain on the solid support can hinder reagent access, resulting in incomplete coupling and deprotection steps.[1]

One of the most effective strategies to mitigate on-resin aggregation is the incorporation of pseudoproline dipeptides.[2][3] These specialized building blocks introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[4][5] The Tyr(Pro-OtBu) dipeptide, a derivative of tyrosine and proline with a tert-butyl protecting group on the proline, serves as a valuable tool for overcoming synthetic challenges associated with Tyr-Pro sequences. This document provides detailed application notes and protocols for the effective use of Fmoc-Tyr(tBu)-Pro(Ψ,H)pro-OH (a conceptual representation of a Tyr-Pro pseudoproline) in SPPS.

Advantages of Using Tyr(Pro-OtBu) Dipeptides in SPPS

The incorporation of Tyr(Pro-OtBu) dipeptides offers several advantages in SPPS, particularly for the synthesis of long or hydrophobic peptides:

-

Enhanced Solubility and Reduced Aggregation: The proline-like kink introduced by the pseudoproline dipeptide disrupts inter-chain hydrogen bonding, preventing the formation of aggregates and improving the solvation of the peptide-resin complex.[3][6]

-

Improved Coupling Efficiency: By minimizing aggregation, the N-terminal amine of the growing peptide chain remains more accessible for subsequent coupling reactions, leading to higher reaction completion rates.[3]

-

Higher Yield and Purity of Crude Peptides: The cumulative effect of improved coupling efficiency is a significant increase in the overall yield and purity of the target peptide, simplifying downstream purification efforts.[7] In some cases, the use of pseudoproline dipeptides can lead to a 10-fold increase in product yield for highly aggregated sequences.[6]

-

Facilitation of Peptide Cyclization: The kink induced by the pseudoproline can pre-organize the linear peptide into a turn-like conformation, which can accelerate and improve the efficiency of head-to-tail cyclization.[8]

Data Presentation: Quantitative Impact of Pseudoproline Dipeptides

The use of pseudoproline dipeptides can dramatically improve the outcome of SPPS for difficult sequences. The following tables provide a summary of the expected improvements in yield and purity based on literature data for aggregation-prone peptides, such as Amyloid-β (Aβ).

Table 1: Comparison of SPPS Yield for a Difficult Peptide (e.g., Aβ1-42)

| Synthesis Strategy | Reported Crude Yield | Reference |

| Standard Fmoc/tBu SPPS | Often very low to unsuccessful | [6][8] |

| Microwave-Assisted SPPS with Pseudoproline Dipeptides | 78% | [9] |

Table 2: General Purity Levels Required for Various Peptide Applications

| Purity Level | Typical Applications | Reference |

| >70% | Polyclonal antibody production, immunological assays | [10] |

| >85% | Semi-quantitative bioassays, enzyme substrate studies | [2] |

| >95% | In vitro bioassays, receptor-ligand interaction studies | [2][10] |

| >98% | In vivo studies, clinical trials, structural studies (NMR, X-ray) | [2][10] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for Fmoc-based SPPS. The incorporation of the Tyr(Pro-OtBu) dipeptide follows the general coupling procedure.

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Wash the resin with DMF (3 x resin volume).

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 x resin volume).

Amino Acid/Dipeptide Coupling:

-

Dissolve the Fmoc-protected amino acid or the Fmoc-Tyr(tBu)-Pro(Ψ,H)pro-OH dipeptide (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or PyBOP; 3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid/dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to accelerate the coupling.

-

Wash the resin with DMF (5 x resin volume).

Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

-

Wash the resin with DMF (3 x resin volume).

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Deprotection Protocol

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the tBu group and the pseudoproline moiety.

Reagents:

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This is a general-purpose cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.

-

Alternative Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). Suitable for many peptides without multiple sensitive residues.

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) (3 x resin volume) and dry under vacuum for at least 1 hour.

-

Add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).

-

Stir the suspension at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10x the volume of the filtrate).

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Visualization of a Relevant Signaling Pathway

Peptides containing Tyr-Pro motifs are of significant interest in drug development as they can mimic or disrupt protein-protein interactions in signaling pathways. A prominent example is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos1) protein, a key step in the Receptor Tyrosine Kinase (RTK) signaling cascade that leads to the activation of the Ras/MAPK pathway.[11][12][13] The SH3 domains of Grb2 specifically recognize and bind to proline-rich sequences on Sos1, which often contain tyrosine residues.[14][15] The synthesis of peptides that mimic these binding motifs is crucial for studying and potentially inhibiting this pathway, which is often dysregulated in cancer.

Grb2-Sos1 Signaling Pathway Workflow

Caption: Grb2-Sos1 signaling pathway leading to Ras activation.

Experimental Workflow for Peptide Synthesis and Analysis

Caption: General workflow for SPPS using Tyr(Pro-OtBu).

References

- 1. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. Crk and CrkL adaptor proteins: networks for physiological and pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing protein structures in solid-phase peptide synthesis by 13C solid-state NMR: evidence of excessive misfolding for Alzheimer's β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. Research Portal [scholarship.miami.edu]

- 12. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Tyrosine Kinases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Synthesis of Tyr-Pro-OtBu Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing sterically hindered amino acid residues, such as the Tyr-Pro motif, presents a significant challenge in peptide chemistry. The bulky side chain of tyrosine and the unique cyclic structure of proline can impede the efficiency of peptide bond formation, often leading to low yields, incomplete reactions, and an increased risk of racemization. The choice of coupling reagent is therefore critical to overcoming these hurdles and achieving the desired dipeptide, Tyr-Pro-OtBu, in high purity and yield. This document provides detailed application notes and experimental protocols for the synthesis of Fmoc-Tyr(tBu)-Pro-OtBu, a protected dipeptide building block, utilizing various common coupling reagents.

Coupling Reagent Selection and Rationale

The formation of the peptide bond between N-terminally protected Tyrosine (Fmoc-Tyr(tBu)-OH) and C-terminally protected Proline (H-Pro-OtBu) requires a highly efficient activation of the carboxylic acid group of tyrosine to overcome the steric hindrance and facilitate nucleophilic attack by the secondary amine of proline. Several classes of coupling reagents are available, with uronium/aminium salts and phosphonium salts being the most effective for such challenging couplings.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive uronium salt known for its rapid coupling times and low racemization rates. It is particularly effective in coupling sterically hindered amino acids.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also well-suited for difficult couplings. It is known for generating fewer side reactions compared to some uronium salts.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that boasts high coupling efficiency, excellent solubility, and reduced allergenic potential compared to older reagents.

Quantitative Data Summary

While specific comparative data for the solution-phase synthesis of Fmoc-Tyr(tBu)-Pro-OtBu is not extensively published, the following table summarizes typical yields and purities that can be expected for sterically hindered dipeptide couplings based on the general performance of these reagents.

| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Racemization Risk | Notes |

| HATU | 85 - 95% | >95% | Low | Generally considered one of the most effective reagents for hindered couplings. |

| PyBOP | 80 - 90% | >95% | Low to Moderate | A reliable alternative to HATU, often used to avoid potential side reactions associated with uronium salts. |

| COMU | 85 - 95% | >95% | Low | Offers similar or even superior performance to HATU with improved safety and handling characteristics. |

Note: The actual yields and purity can vary depending on the precise reaction conditions, scale, and purification methods.

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of Fmoc-Tyr(tBu)-Pro-OtBu using HATU and PyBOP.

Protocol 1: Coupling of Fmoc-Tyr(tBu)-OH and H-Pro-OtBu using HATU

Materials:

-

Fmoc-Tyr(tBu)-OH (1.0 eq)

-

H-Pro-OtBu (hydrochloride or free base, 1.0 - 1.2 eq)

-

HATU (1.0 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Preparation of Amine Salt: If starting with H-Pro-OtBu hydrochloride, it must be neutralized. Dissolve the hydrochloride salt in DCM and add 1.0 equivalent of DIPEA. Stir for 10-15 minutes at room temperature. The resulting solution containing the free amine can be used directly.

-

Activation of Carboxylic Acid: In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DCM or DMF.

-

Coupling Reaction: To the solution from step 2, add DIPEA (2.0 eq). Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

-

Addition of Amine: Add the solution of H-Pro-OtBu (from step 1) to the activated Fmoc-Tyr(tBu)-OH solution.

-